Lithium Tetrachloroaurate Organic Solvent Solubility vs. Sodium and Potassium Tetrachloroaurates
Lithium tetrachloroaurate demonstrates enhanced solubility in polar organic solvents compared to its sodium and potassium counterparts. The lithium counterion improves compatibility with organic reaction media, facilitating homogeneous reaction systems . While HAuCl₄ is also organic-soluble, LiAuCl₄ avoids the protic acidity and hydrogen chloride release associated with the acid form, which can degrade acid-sensitive substrates or alter reaction pH [1].
| Evidence Dimension | Solubility in polar organic solvents |
|---|---|
| Target Compound Data | Soluble in water and organic solvents; Li⁺ enhances solubility in polar media |
| Comparator Or Baseline | NaAuCl₄: primarily water-soluble; KAuCl₄: limited organic solubility |
| Quantified Difference | Qualitative enhancement reported; exact solubility values not located in accessible literature |
| Conditions | Polar solvents including alcohols, THF (explicitly demonstrated in LiAuCl₄-alkanethiol reactions [2]) |
Why This Matters
Organic-phase nanoparticle synthesis and non-aqueous catalysis require gold precursors soluble in the reaction medium without introducing protic interference, making LiAuCl₄ the preferred choice over sodium or potassium analogs.
- [1] Kuujia Chemical Database. (n.d.). Aurate(1-),tetrachloro-, lithium, (SP-4-1)- (9CI) | 3145-91-3. View Source
- [2] Kim, J.-U., Cha, S.-H., Shin, K., Jho, J. Y., & Lee, J.-C. (2005). Synthesis of Gold Nanoparticles from Gold(I)−Alkanethiolate Complexes with Supramolecular Structures through Electron Beam Irradiation in TEM. Journal of the American Chemical Society, 127(28), 9962–9963. View Source
